

A Technical Overview of Propoxyphenyl Aildenafil: A Sildenafil Analog

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Compound of Interest

Compound Name: *Propoxyphenyl aildenafil*

Cat. No.: *B588146*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a structural analog of sildenafil, the active pharmaceutical ingredient in Viagra®. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class, it is designed for the research of enhancing sexual function.[1] This compound, along with similar analogs, has been identified in analyses of dietary supplements and herbal products, often as an undeclared ingredient.[2][3] Structurally, these analogs typically involve modification of the ethoxy group on the phenyl ring of sildenafil to a propoxy group.[4] The presence of these analogs in consumer products is a significant concern for regulatory agencies, as their pharmacological and toxicological profiles are not well-characterized.[2] This document provides a technical summary of the available data on **Propoxyphenyl aildenafil** and its related compounds, its presumed mechanism of action, and relevant experimental protocols for its synthesis and identification.

Molecular Formula and Weight

There appears to be some ambiguity in the scientific literature and chemical databases regarding the precise molecular formula and weight of "**Propoxyphenyl aildenafil**." This may be due to variations in the specific analog being described or interchangeable use of terminology with the closely related "Propoxyphenyl sildenafil." The key data for both identified compounds are summarized below for clarity.

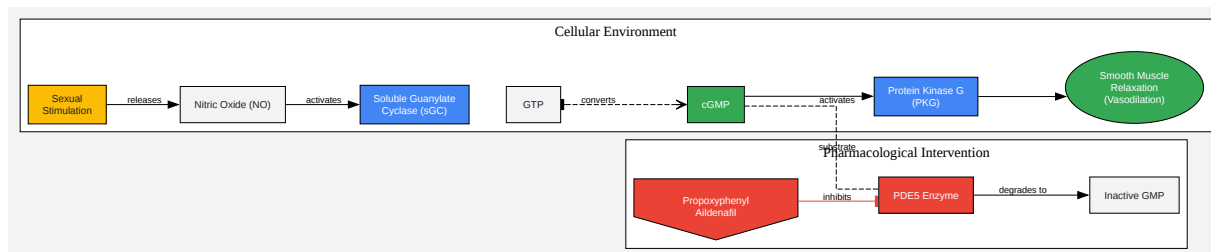
Compound Name	Molecular Formula	Molecular Weight (g/mol)	Source
Propoxyphenyl aildenafil	C ₂₄ H ₃₄ N ₆ O ₄ S	502.63 - 502.64	[1] [5]
Propoxyphenyl sildenafil	C ₂₃ H ₃₂ N ₆ O ₄ S	488.6 - 488.61	[4] [6]

Mechanism of Action: PDE5 Inhibition

As a sildenafil analog, **Propoxyphenyl aildenafil** is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[\[7\]](#)[\[8\]](#) PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[\[9\]](#) It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[\[10\]](#)

The mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[\[11\]](#) NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cGMP from guanosine triphosphate (GTP).[\[12\]](#) Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which mediates a cascade of events causing a decrease in intracellular calcium levels.[\[13\]](#)[\[14\]](#) This results in the relaxation of smooth muscle, leading to vasodilation, increased blood flow to the penis, and an erection.[\[8\]](#)

By inhibiting PDE5, **Propoxyphenyl aildenafil** prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway. This enhances and prolongs the smooth muscle relaxation and vasodilation necessary for an erection.[\[7\]](#)[\[11\]](#) It is important to note that sexual stimulation is a prerequisite for the drug's action, as the initial release of nitric oxide is necessary to activate the pathway.[\[8\]](#)



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Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of **Propoxyphenyl Aildenafil**.

Experimental Protocols

While specific, validated protocols for **Propoxyphenyl aildenafil** are not published, methodologies for the synthesis, isolation, and characterization of sildenafil and its analogs are well-documented and can be adapted.

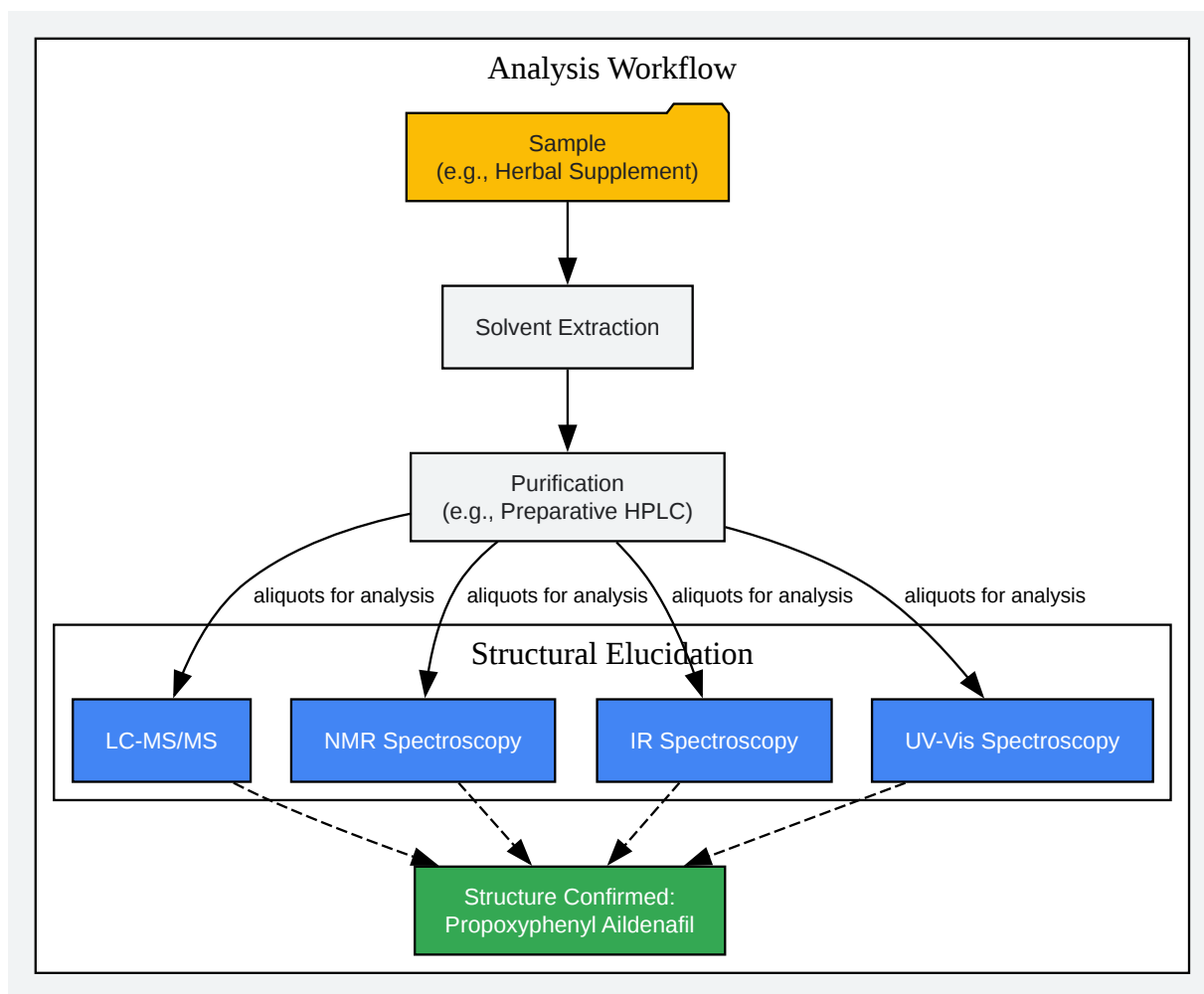
Representative Synthesis Protocol

The synthesis of sildenafil analogs generally follows a multi-step process. A plausible route for **Propoxyphenyl aildenafil**, based on published methods for similar compounds, is outlined below.^{[15][16]}

- Chlorosulfonation: The precursor, 5-(2-propoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid, potentially with thionyl chloride) to produce the corresponding sulfonyl chloride. The reaction is typically performed at a low temperature (0–10°C) and then stirred at room temperature.[\[15\]](#)
- Condensation: The resulting sulfonyl chloride is then reacted with N-methylpiperazine (for Propoxyphenyl sildenafil) or a similar piperazine derivative. This condensation reaction couples the piperazine moiety to the sulfonyl group, forming the final product.[\[15\]](#)
- Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent (e.g., methanol) or column chromatography to yield the pure analog.

Isolation and Characterization from Adulterated Products

When found as an adulterant, **Propoxyphenyl sildenafil** must be isolated and identified. The general workflow involves extraction followed by chromatographic and spectroscopic analysis.



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